molecular formula C12H18N4O B11813597 2-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

2-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Cat. No.: B11813597
M. Wt: 234.30 g/mol
InChI Key: RMFVVQUQVNEANV-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a unique structure that combines a piperidine ring with a tetrahydropyrido[4,3-d]pyrimidinone core, making it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction yields the desired pyrimidinone derivative through a series of intermediate steps.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve optimizing the synthetic route for large-scale production. This would include refining reaction conditions, such as temperature, solvent, and catalyst concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

2-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of various proteins, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one stands out due to its unique combination of a piperidine ring and a tetrahydropyrido[4,3-d]pyrimidinone core. This structure provides a versatile scaffold for developing new therapeutic agents with diverse biological activities.

Properties

Molecular Formula

C12H18N4O

Molecular Weight

234.30 g/mol

IUPAC Name

2-piperidin-1-yl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one

InChI

InChI=1S/C12H18N4O/c17-11-9-8-13-5-4-10(9)14-12(15-11)16-6-2-1-3-7-16/h13H,1-8H2,(H,14,15,17)

InChI Key

RMFVVQUQVNEANV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=C(CNCC3)C(=O)N2

Origin of Product

United States

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